

# 8-Methoxy Entecavir: Critical Impurity Profiling & Analytical Standardization

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 8-Methoxy Entecavir

CAS No.: 2349444-69-3

Cat. No.: B1487211

[Get Quote](#)

## Part 1: Executive Summary & Core Directive

Subject: **8-Methoxy Entecavir** (Entecavir EP Impurity E) CAS Registry Number: 2349444-69-3

Role: Analytical Reference Standard / Process Impurity Regulatory Context: ICH Q3A/B (Impurities in New Drug Substances/Products)

This technical guide addresses the characterization, synthesis, and detection of **8-Methoxy Entecavir**, a specific impurity arising during the manufacturing of the antiviral drug Entecavir. While Entecavir is a guanosine nucleoside analog used to treat chronic Hepatitis B (HBV), the 8-methoxy analog represents a critical quality attribute that must be monitored to ensure pharmaceutical purity.

This document is designed for analytical chemists and process engineers. It moves beyond basic definitions to provide a reproducible protocol for synthesizing the reference standard and a validated logic for its detection in complex matrices.

## Part 2: Chemical Profile & Physiochemical Properties

**8-Methoxy Entecavir** is structurally identical to the parent drug, Entecavir, with the exception of a methoxy (-OCH<sub>3</sub>) substitution at the C-8 position of the guanine ring. This modification

significantly alters the electron density of the purine system, affecting its retention time in reverse-phase chromatography.

Property	Data
Chemical Name	2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one
Common Name	Entecavir EP Impurity E
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N <sub>5</sub> O <sub>4</sub>
Molecular Weight	307.31 g/mol
Appearance	White to Off-white Solid
Solubility	Soluble in DMSO, Methanol; slightly soluble in Water
pKa (Predicted)	~14.11 ± 0.60 (Acidic proton on N1)
UV Max	~254 nm (Characteristic of guanine derivatives)

## Part 3: Synthesis of the Reference Standard

To accurately quantify this impurity, laboratories often require a high-purity reference standard. As **8-Methoxy Entecavir** is not naturally occurring, it must be synthesized from Entecavir.

The Mechanism: The synthesis exploits the electrophilic susceptibility of the C-8 position on the purine ring. A halogen is introduced first, followed by a nucleophilic aromatic substitution (

) using methoxide.

### Protocol: Conversion of Entecavir to 8-Methoxy Entecavir[2][6]

#### Step 1: Bromination (Synthesis of 8-Bromoentecavir)

- Reagents: Entecavir (1.0 eq), Bromine ( ) or N-Bromosuccinimide (NBS), Water/Acetate buffer.

- Procedure:
  - Dissolve Entecavir in a mixture of water and acetate buffer (pH 4.0) to prevent side reactions.
  - Add saturated bromine water dropwise at room temperature until a faint yellow color persists (indicating excess  
  
).
  - Stir for 1-2 hours. The electrophilic bromine attacks the C-8 position.
  - Quench with sodium bisulfite (  
  
) to remove excess bromine.
  - Precipitate the 8-Bromo intermediate by adjusting pH or cooling. Filter and dry.

## Step 2: Methoxylation (Nucleophilic Displacement)

- Reagents: 8-Bromoentecavir (Intermediate), Sodium Methoxide (  
  
), Methanol (  
  
).
- Procedure:
  - Suspend 8-Bromoentecavir in anhydrous methanol.
  - Add Sodium Methoxide (3-5 equivalents).
  - Reflux the mixture (approx. 65°C) for 4-6 hours. The methoxide ion acts as a strong nucleophile, displacing the bromine atom.
  - Critical Control Point: Monitor by HPLC. The 8-Bromo peak will disappear, and the less polar 8-Methoxy peak will appear.
  - Neutralize with dilute acetic acid, concentrate, and purify via preparative HPLC or crystallization.

## Visualization: Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Synthetic route for generating **8-Methoxy Entecavir** reference standard via 8-bromo intermediate.

## Part 4: Analytical Characterization & Detection

In a Quality Control (QC) setting, distinguishing **8-Methoxy Entecavir** from other impurities (like 8-Hydroxy Entecavir or the 1-Epimer) is vital.

### HPLC Method Parameters (Based on USP/EP Guidelines)

The 8-methoxy group increases the lipophilicity of the molecule compared to Entecavir, resulting in a longer retention time (Reverse Phase).

- Column: C18 (e.g., 150 x 4.6 mm, 3.5  $\mu$ m) or equivalent Phenyl-Hexyl for better selectivity.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile (ACN).
- Gradient: 0-5 min (5% B), 5-25 min (Linear gradient to 40% B).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.[1]
- Relative Retention Time (RRT):
  - Entecavir: 1.00
  - 8-Hydroxy Entecavir: ~1.03[1]

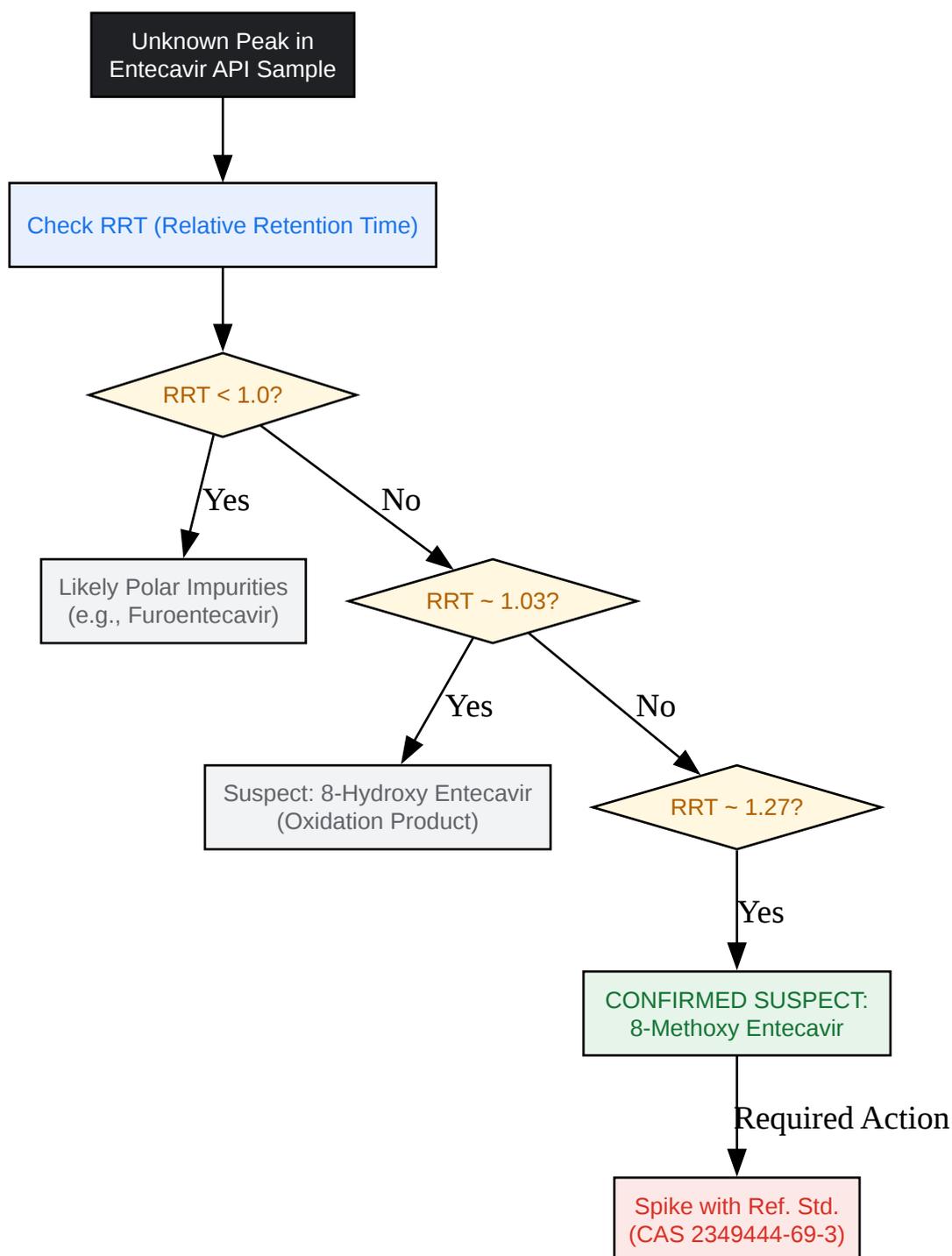
- **8-Methoxy Entecavir**: ~1.27 (Elutes significantly later due to -OMe hydrophobicity).

## Formation Mechanism in Manufacturing

Why does this impurity appear in production batches?

- **Solvent Interaction**: If the synthesis involves a halogenated intermediate (e.g., a chloropurine precursor) and methanol is used as a solvent in the presence of a base, a competitive substitution can occur.
- **Oxidative Methoxylation**: In rare cases, radical impurities in reagents combined with methanol can lead to direct oxidation at the C-8 position.

## Visualization: Analytical Logic Tree



[Click to download full resolution via product page](#)

Caption: Decision tree for identifying **8-Methoxy Entecavir** based on Relative Retention Time (RRT).

## Part 5: References

- BOC Sciences. Entecavir and Impurities: **8-Methoxy Entecavir** Product Profile. Retrieved from
- United States Pharmacopeia (USP). Entecavir Monograph: System Suitability and Impurity Tables (USP 2025 Draft). Retrieved from
- ChemicalBook. Entecavir EP Impurity E (**8-Methoxy Entecavir**) Chemical Properties and Suppliers. Retrieved from
- National Institutes of Health (PubChem). Entecavir Compound Summary and Related Impurities. Retrieved from
- ResearchGate. Synthesis of 8-substituted guanosine derivatives. (General protocol grounding for Part 3). Retrieved from

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- [1. trungtamthuoc.com \[trungtamthuoc.com\]](https://www.trungtamthuoc.com)
- To cite this document: BenchChem. [8-Methoxy Entecavir: Critical Impurity Profiling & Analytical Standardization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1487211#8-methoxy-entecavir-as-a-research-chemical>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)